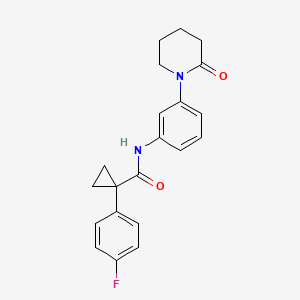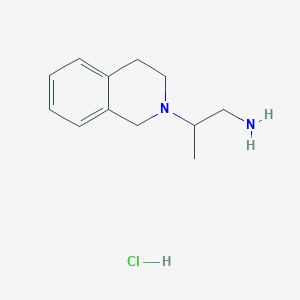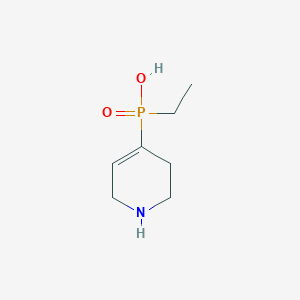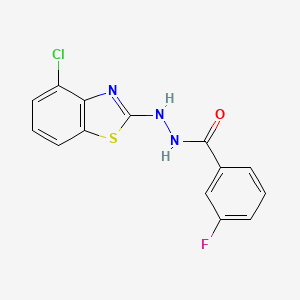
1-(4-fluorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21FN2O2 and its molecular weight is 352.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Medicinal Applications
Compounds featuring fluorophenyl and cyclopropanecarboxamide structures have been extensively studied for their biological activities, particularly in the development of selective kinase inhibitors and potential therapeutic agents. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors, demonstrating significant tumor stasis in a human gastric carcinoma model following oral administration (Schroeder et al., 2009). This highlights the potential of such compounds in cancer therapy, where their selective inhibition of specific kinases can be exploited for targeted treatments.
Synthesis and Chemical Properties
The synthesis and characterization of related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, have been explored to establish efficient synthetic routes and understand their chemical behavior. A high-yield synthetic method for similar compounds was established, involving multi-step nucleophilic substitution reactions and ester hydrolysis, confirming the structure through spectroscopic methods (Zhou et al., 2021). This research provides valuable insights into the chemical synthesis of fluorophenyl cyclopropanecarboxamides, contributing to the development of novel compounds with potential pharmaceutical applications.
Antimicrobial Activities
Research on fluorophenyl derivatives has also revealed their antimicrobial properties. For instance, studies on the series of N-ethoxyethylpiperidine derivatives, incorporating cyclopropane and fluorophenyl fragments, showed antimicrobial activity against various bacterial and fungal strains (Issayeva et al., 2019). This indicates the potential of fluorophenyl cyclopropanecarboxamides as a basis for developing new antimicrobial agents.
Mechanism of Action
Target of Action
A structurally similar compound, apixaban, is known to target blood coagulation factor xa .
Mode of Action
The structurally similar compound, apixaban, acts by binding to factor xa, inhibiting its activity .
Biochemical Pathways
Inhibition of factor xa by similar compounds can affect the coagulation cascade, potentially leading to anticoagulant effects .
Pharmacokinetics
The structurally similar compound, apixaban, is known to have good oral bioavailability .
Result of Action
The inhibition of factor xa by similar compounds can prevent the formation of thrombin, a key enzyme in blood clotting, potentially leading to anticoagulant effects .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-16-9-7-15(8-10-16)21(11-12-21)20(26)23-17-4-3-5-18(14-17)24-13-2-1-6-19(24)25/h3-5,7-10,14H,1-2,6,11-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOGVDRNBJQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2607541.png)
![3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one](/img/structure/B2607542.png)
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2607544.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2607545.png)


![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)





